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Compound of Interest

Compound Name: 1,4-Bis(1-phenylethenyl)benzene

CAS No.: 1605-19-2

Cat. No.: B8662295

Get Quote

Executive Summary
Cyclohexyl carbamate (CAS 1124-54-5) represents a fundamental structural motif in medicinal

chemistry, serving as a critical intermediate in the synthesis of muscle relaxants, sedatives, and

as a model system for lipophilic carbamate linkers in prodrug design. Unlike its ester analogs,

the carbamate moiety confers enhanced metabolic stability against plasma esterases, a

property that drug developers leverage to improve the oral bioavailability of hydroxyl-bearing

pharmacophores.

This guide provides a rigorous technical characterization of CAS 1124-54-5, moving beyond

basic data to offer validated synthesis protocols, detailed spectroscopic interpretation, and

mechanistic insights into its utility in drug delivery systems.

Physicochemical Profile
The following data aggregates experimental values from standard industrial certificates of

analysis (CoA) and peer-reviewed literature.
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Property Value Unit Method/Notes

Chemical Name Cyclohexyl carbamate - IUPAC

Molecular Formula

C

H

NO

- -

Molecular Weight 143.19 g/mol -

Appearance
White crystalline

powder
- Visual

Melting Point 108 – 110 °C Capillary method [1]

Boiling Point 258.7 (Predicted) °C @ 760 mmHg

Solubility
Soluble in EtOH,

DMSO, CHCl - Poor water solubility

LogP 1.68 -
Predicted

(Octanol/Water)

pKa ~13.5 -
Amide proton

(Predicted)

Synthesis and Production Protocols
To ensure reproducibility and scalability, two distinct synthesis routes are detailed below: a

standard laboratory-scale method using chloroformates and a "green chemistry" approach

utilizing urea.

Method A: The Chloroformate Route (Standard Lab
Scale)
Rationale: This method offers high yields and mild conditions, ideal for small-scale

derivatization where isolation of the intermediate is not required.
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Reagents:

Cyclohexanol (1.0 eq)

Phosgene or Triphosgene (0.35 eq) [Handle with extreme caution]

Ammonium hydroxide (excess)

Dichloromethane (DCM) (Solvent)[1]

Triethylamine (Et

N) (1.1 eq)

Protocol:

Activation: Dissolve cyclohexanol (10 mmol) and Et

N (11 mmol) in anhydrous DCM (20 mL) at 0°C under N

.

Acylation: Dropwise add a solution of triphosgene (3.5 mmol) in DCM. Stir for 1 hour to

generate cyclohexyl chloroformate in situ.

Amidation: Bubble anhydrous ammonia gas through the solution or add concentrated

ammonium hydroxide (30 mL) vigorously at 0°C.

Workup: Stir for 2 hours at room temperature. Separate the organic layer, wash with 1N HCl

(2x), saturated NaHCO

, and brine.

Purification: Dry over MgSO

, filter, and concentrate. Recrystallize from Ethanol/Hexane (1:4) to yield white needles.[2]

Method B: The Urea Alcoholysis Route (Green
Chemistry)
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Rationale: This method avoids toxic phosgene derivatives and chlorinated solvents, making it

suitable for larger-scale production where atom economy is prioritized.

Reagents:

Cyclohexanol (excess, acts as solvent)

Urea (1.0 eq)

Catalyst: Zinc Oxide (ZnO) or Dibutyltin dilaurate (DBTDL) (1 mol%)

Protocol:

Setup: Combine urea (50 mmol), cyclohexanol (150 mmol), and ZnO (0.5 mmol) in a round-

bottom flask equipped with a reflux condenser.

Reaction: Heat to 140-150°C for 4-6 hours. The reaction is driven by the evolution of

ammonia gas.

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 3:7) until urea is consumed.

Isolation: Cool the mixture. Filter off the solid catalyst.[1]

Purification: Distill off excess cyclohexanol under reduced pressure. The residue is

recrystallized from ethanol to yield the product.[2]

Synthesis Workflow Visualization
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Figure 1: Comparative synthetic pathways for Cyclohexyl Carbamate showing the Phosgene-

mediated route (Method A) and the catalytic Urea route (Method B).
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Spectroscopic Characterization
Accurate identification requires analysis of the carbamate functionality (

) attached to the cyclohexane ring.

Nuclear Magnetic Resonance (NMR)
Data referenced in CDCl

at 400 MHz.[3]
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Nucleus
Shift (

ppm)
Multiplicity Integration Assignment

Mechanistic
Insight

H 4.65 Broad Singlet 2H -NH

Exchangeabl

e protons;

broadness

indicates

quadrupole

relaxation of

N.

H 4.58 Multiplet (tt) 1H CH-O

Deshielded

by the

electronegati

ve oxygen of

the

carbamate.

H 1.80 - 1.95 Multiplet 2H
Cyclohexyl

C2/C6 (eq)

Rigid chair

conformation

differentiation

.

H 1.20 - 1.60 Multiplet 8H
Cyclohexyl

Bulk

Remaining

ring protons.

C 156.8 Singlet 1C C=O

Characteristic

carbamate

carbonyl shift

(distinct from

esters ~170).

C 73.2 Singlet 1C CH-O

Methine

carbon

attached to

oxygen.

Infrared Spectroscopy (FT-IR)
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Key diagnostic bands (KBr pellet):

3420, 3250 cm

: N-H stretch (Asymmetric/Symmetric doublet, characteristic of primary amides/carbamates).

1695 cm

: C=O stretch (Carbamate carbonyl, typically lower frequency than esters due to resonance
donation from Nitrogen).

1040 cm

: C-O-C stretch.

Mechanistic & Pharmacological Utility
Metabolic Stability
In drug development, the carbamate group in CAS 1124-54-5 serves as a "bio-isostere" for

esters. While esters are rapidly hydrolyzed by plasma esterases, carbamates possess a

resonance-stabilized nitrogen lone pair that reduces the electrophilicity of the carbonyl carbon,

significantly slowing enzymatic hydrolysis.

Application: This molecule is often used to cap hydroxyl groups on pharmacophores to

increase lipophilicity (LogP 1.68) for blood-brain barrier (BBB) penetration, after which slow

hydrolysis releases the active alcohol.

Biological Pathway Visualization

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8662295?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cyclohexyl Carbamate
(Lipophilic Prodrug)

Hepatic Microsomes / Plasma Esterases

Slow Hydrolysis
(t1/2 > Esters)

Unstable Carbamic Acid
[R-O-COOH]

Cleavage

Cyclohexanol (Active) + NH3 + CO2

Spontaneous
Decarboxylation

Click to download full resolution via product page

Figure 2: Metabolic degradation pathway of Cyclohexyl Carbamate. The slow hydrolysis step is

the rate-determining factor utilized in prodrug design.

Safety and Handling
Toxicity: Acute Oral Toxicity (Rat) LD50: 2200 mg/kg [2]. This classifies it as slightly toxic, but

it does not possess the high acute toxicity of its isocyanate precursors.

Handling: Standard laboratory PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

Storage: Store in a cool, dry place. Stable under normal conditions, but avoid strong

oxidizing agents and strong acids which may induce hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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